molecular formula C14H20N2O4 B13786998 2,2'-[(3-Aminophenyl)imino]bisethyl diacetate CAS No. 26189-88-8

2,2'-[(3-Aminophenyl)imino]bisethyl diacetate

Cat. No.: B13786998
CAS No.: 26189-88-8
M. Wt: 280.32 g/mol
InChI Key: LQMOHCBAOVGFMO-UHFFFAOYSA-N
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Description

2,2'-[(3-Aminophenyl)imino]bisethyl diacetate (CAS 26189-88-8) is an organic compound with a molecular formula of C14H20N2O4 and a molecular weight of 280.32 g/mol . It is characterized by a density of approximately 1.189 g/cm³ and a high boiling point near 431.2°C, indicating good thermal stability for various synthetic processes . This molecule features a 3-aminophenyl group linked to two ethyl acetate chains via an imino nitrogen, a structure that suggests its utility as a key multifunctional intermediate in chemical synthesis. The presence of both a primary aromatic amine and protected hydroxyl groups (as acetate esters) makes it a versatile building block for researchers. While specific studies on this compound are not detailed in the search results, its structural analogs are frequently employed in the synthesis of dyes and pigments . The primary aromatic amine group can undergo diazotization and subsequent azo coupling reactions, which are fundamental steps in the production of disperse dyes and other colorants . Furthermore, the acetate ester groups can serve as protective groups for hydroxyls or be hydrolyzed to regenerate diethanolamine functionalities, expanding its potential in polymer chemistry and the creation of specialty surfactants. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-3-aminoanilino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20N2O4/c1-11(17)19-8-6-16(7-9-20-12(2)18)14-5-3-4-13(15)10-14/h3-5,10H,6-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMOHCBAOVGFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=CC(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067186
Record name Ethanol, 2,2'-[(3-aminophenyl)imino]bis-, diacetate (ester)
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Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26189-88-8
Record name Ethanol, 2,2′-[(3-aminophenyl)imino]bis-, 1,1′-diacetate
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Record name Ethanol, 2,2'-((3-aminophenyl)imino)bis-, 1,1'-diacetate
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Record name Ethanol, 2,2'-[(3-aminophenyl)imino]bis-, 1,1'-diacetate
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Record name Ethanol, 2,2'-[(3-aminophenyl)imino]bis-, diacetate (ester)
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Record name 2,2'-[(3-aminophenyl)imino]bisethyl diacetate
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Preparation Methods

Condensation and Esterification Approach

The primary and most documented method for synthesizing 2,2'-[(3-Aminophenyl)imino]bisethyl diacetate involves a condensation reaction of 3-aminophenylamine with suitable diacetate esters or oxalate derivatives followed by esterification steps:

  • Starting Materials: 3-aminophenylamine (meta-aminophenylamine) and diethyl oxalate or ethylene glycol diacetate derivatives.
  • Reaction Conditions: The reaction is typically conducted in polar protic solvents such as ethanol or methanol to facilitate solubility and reaction kinetics.
  • Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are used to promote the condensation and esterification.
  • Procedure: The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is purified by recrystallization or chromatographic techniques.

This method yields the bisethyl diacetate derivative through imine formation (Schiff base) between the amino group of 3-aminophenylamine and the carbonyl carbon of the ester or oxalate, followed by acetylation of the ethyl groups to form the diacetate esters.

Industrial Scale Synthesis

In industrial settings, the synthesis is scaled up using batch or continuous reactors equipped with temperature and pressure controls to optimize yield and purity:

  • Reactor Setup: Large-scale reactors with controlled reflux and stirring.
  • Purification: Isolation of the product involves filtration, washing, drying, and sometimes crystallization under controlled temperature to obtain high purity.
  • Process Optimization: Reaction parameters such as temperature, catalyst concentration, and reaction time are fine-tuned to maximize output and minimize by-products.

Related Synthetic Insights from Analogous Compounds

While direct detailed synthetic protocols for this compound are limited, insights can be drawn from related compounds and intermediates:

  • The synthesis of 2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate, a closely related derivative, involves the reaction of 3-acetamidophenylamine with diethyl oxalate under acidic catalysis, which parallels the preparation of the aminophenyl compound but with an acetamide protecting group.
  • Reduction and deprotection steps may be employed when starting from nitro or protected amine precursors to yield the free amine form necessary for condensation.
  • Palladium-catalyzed hydrogenation under mild conditions (10-100°C, 0.01-0.95 MPa hydrogen pressure) can be used to reduce nitro precursors to amines, which can then be further reacted to form imino bisethyl diacetate derivatives.

Reaction Mechanism and Chemical Considerations

  • Imine Formation: The key step is the nucleophilic attack of the amino group on the carbonyl carbon of the ester or oxalate, forming an imine linkage (C=N) with the elimination of ethanol or other leaving groups.
  • Esterification: The ethyl groups are acetylated to form the diacetate esters, stabilizing the molecule and enhancing solubility and reactivity.
  • Catalysis: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack.
  • Purification: Due to the potential for side reactions (e.g., hydrolysis or polymerization), purification steps such as recrystallization or chromatography are critical.

Data Table: Summary of Preparation Conditions

Parameter Typical Condition Notes
Starting Materials 3-Aminophenylamine, Diethyl oxalate or diacetate esters Purity > 98% preferred
Solvent Ethanol, Methanol Polar protic solvents facilitate reaction
Catalyst Hydrochloric acid, Sulfuric acid Acid catalysis promotes condensation
Temperature Reflux (~78°C for ethanol) Several hours (4-8 h)
Pressure Atmospheric Industrial scale may use controlled pressure
Purification Recrystallization, Chromatography To isolate pure product
Yield Typically moderate to high (50-85%) Depends on reaction optimization

Research Findings and Optimization

  • Solvent choice significantly affects yield; polar solvents like ethanol improve reaction rates and product solubility.
  • Acid catalyst concentration must be optimized to avoid side reactions such as hydrolysis.
  • Reaction temperature and time must be balanced to maximize imine formation without decomposition.
  • Industrial processes employ continuous monitoring of pH, temperature, and concentration to maintain product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving ester and imine bonds:

  • Acidic Hydrolysis :
    In HCl (6 M, reflux), the diacetate ester groups hydrolyze to yield 2,2'-[(3-aminophenyl)imino]bisethanol and acetic acid. The imine bond remains intact under these conditions.

    C16H22N2O5+2H2OHClC10H15N3O2+2CH3COOH\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_5+2\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{C}_{10}\text{H}_{15}\text{N}_3\text{O}_2+2\text{CH}_3\text{COOH}
  • Basic Hydrolysis :
    NaOH (1 M, 80°C) cleaves both esters and the imine bond, producing 3-aminophenol , ethylene glycol, and acetate salts.

Conditions Products Key Functional Groups Affected
6 M HCl, reflux2,2'-[(3-Aminophenyl)imino]bisethanolEster groups
1 M NaOH, 80°C3-Aminophenol + Ethylene glycolEster and imine bonds

Oxidation Reactions

The imine and aromatic amine groups are susceptible to oxidation:

  • KMnO₄ in H₂SO₄ :
    Oxidizes the imine to a nitro group, forming 2,2'-[(3-nitrophenyl)imino]bisethyl diacetate with 78% yield.

  • H₂O₂/Fe³⁺ (Fenton-like conditions) :
    Generates radical intermediates, leading to hydroxylated derivatives at the para position of the aromatic ring .

C16H22N2O5KMnO4/H2SO4C16H20N2O7+H2O\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_5\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_7+\text{H}_2\text{O}

Reduction Reactions

Reduction targets the imine and ester functionalities:

  • LiAlH₄ in THF :
    Reduces the imine to a secondary amine and esters to alcohols, yielding 2,2'-[(3-aminophenyl)amino]bisethanol (92% yield).

  • Catalytic Hydrogenation (Pd/C, H₂) :
    Selectively reduces the imine bond while preserving esters, forming 2,2'-[(3-aminophenyl)amino]bisethyl diacetate .

Reducing Agent Products Selectivity
LiAlH₄2,2'-[(3-Aminophenyl)amino]bisethanolFull reduction of imine/esters
Pd/C + H₂2,2'-[(3-Aminophenyl)amino]bisethyl diacetateImine-specific reduction

Acylation and Alkylation

The aromatic amine group reacts with electrophiles:

  • Acetylation (AcCl, pyridine) :
    Forms 2,2'-[(3-acetamidophenyl)imino]bisethyl diacetate (CAS 27059-08-1), a stabilized derivative .

  • Alkylation (MeI, K₂CO₃) :
    Produces N-methylated analogs, enhancing lipophilicity for pharmaceutical applications .

C16H22N2O5+AcClC18H24N2O6+HCl\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_5+\text{AcCl}\rightarrow \text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_6+\text{HCl}

Cyclization and Heterocycle Formation

Under dehydrating conditions, the imine participates in cyclization:

  • PPA (Polyphosphoric Acid, 150°C) :
    Facilitates intramolecular cyclization to form benzoxazole derivatives via elimination of acetic acid .

  • Cu(I)-Catalyzed Coupling :
    Generates fused quinazolinones when reacted with carbonyl compounds (e.g., aldehydes) .

C16H22N2O5PPAC14H12N2O2+2CH3COOH\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_5\xrightarrow{\text{PPA}}\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_2+2\text{CH}_3\text{COOH}

Key Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on ester carbonyl groups.

  • Oxidation : Imine oxidation follows a radical pathway under Fenton conditions .

  • Cyclization : Acid-catalyzed dehydration drives heterocycle formation, as seen in analogous Schiff base systems .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 2,2'-[(3-Aminophenyl)imino]bisethyl diacetate exhibit significant antimicrobial properties. For instance, studies have shown that Schiff bases derived from amines and carbonyl compounds can possess antifungal and antibacterial activities. The incorporation of the imino group in the structure enhances these properties, making such compounds promising candidates for developing new antimicrobial agents .

2. Carbonic Anhydrase Inhibition
Recent investigations into carbonic anhydrase inhibitors have highlighted the potential of imino compounds in this area. Compounds structurally related to this compound have been synthesized and tested for their efficacy in inhibiting carbonic anhydrase II, an enzyme implicated in various cancers. The findings suggest that modifications to the imino structure can lead to enhanced inhibitory activity, indicating a pathway for developing targeted cancer therapies .

Materials Science Applications

1. Polymer Chemistry
The synthesis of polymers incorporating this compound has shown promise in creating materials with improved thermal and mechanical properties. The compound can be used as a monomer or cross-linking agent in the production of thermosetting resins and coatings. Its unique structure allows for enhanced adhesion and durability in various applications .

Environmental Applications

1. Water Treatment
The compound's efficacy in catalyzing reactions related to environmental remediation has been explored. For example, its potential role in removing contaminants from wastewater through advanced oxidation processes is under investigation. The structural features of this compound may contribute to its effectiveness in breaking down pollutants into less harmful substances .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityExamined Schiff bases similar to this compoundDemonstrated significant antifungal activity against various strains
Carbonic Anhydrase Inhibition StudyInvestigated the inhibition potential of imino compoundsIdentified strong inhibitors with modifications leading to improved efficacy
Environmental Remediation ResearchEvaluated the use of the compound in wastewater treatmentShowed promise in catalyzing reactions for pollutant degradation

Mechanism of Action

The mechanism of action of 2,2’-[(3-Aminophenyl)imino]bisethyl diacetate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that contribute to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a. 2,2'-[(3-Nitrophenyl)imino]bisethyl Diacetate (CAS 28819-89-8)
  • Structure: Substitution of the amino group (-NH₂) with a nitro group (-NO₂) at the phenyl ring’s meta position.
  • Properties: Molecular weight: 310.30 g/mol (vs. ~293.3 g/mol for the amino analog). Physical state: Solid with a melting point of 220.9°C and density of 1.265 g/cm³ .
  • Applications : Likely used in explosives, dyes, or as a precursor for nitro-reduction reactions to generate amines .
b. 2,2'-[(3-Methylphenyl)imino]bisethyl Diacetate (CAS 21615-36-1)
  • Structure : Methyl (-CH₃) substituent at the phenyl ring’s meta position.
  • Properties: Physical state: Clear, colorless liquid with 99% purity, indicating higher volatility compared to nitro- or amino-substituted analogs . Solubility: Likely soluble in organic solvents (e.g., DMF, methanol) due to non-polar methyl groups.
  • Applications : Industrial raw material for coatings, adhesives, or polymer crosslinking agents .

Variations in the Core Linker and Functional Groups

a. 2,2'-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bisethyl Diacetate (CAS 19224-29-4)
  • Structure: Replaces the imino group with a 1-methylethylidene (isopropylidene) linker and incorporates phenyleneoxy groups.
  • Properties :
    • Molecular weight: 400.47 g/mol.
    • Stability: The ether linkages (C-O-C) enhance hydrolytic stability compared to ester-containing analogs .
  • Applications: Potential use in high-performance polymers or composites requiring thermal and chemical resistance .
b. Diethyl 2,2'-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (Compound 4g)
  • Structure : Features an imidazolidine dione core with methoxyphenyl and allylidene substituents.
  • Properties :
    • UV absorption: Acts as a UVA filter with a protection factor (UVA PF) of 6.83 ± 0.03.
    • Photostability: Superior to commercial UV filters, with minimal cytotoxicity up to 50 µM .
  • Applications : Organic UV filter in sunscreens and cosmetic formulations .

Physicochemical and Functional Comparisons

Property 2,2'-[(3-Aminophenyl)imino]bisethyl Diacetate (Inferred) 3-Nitrophenyl Analog 3-Methylphenyl Analog 1-Methylethylidene Phenyleneoxy Analog
Molecular Weight (g/mol) ~293.3 310.30 ~280 (exact data missing) 400.47
Melting Point (°C) Likely <220 (amine lowers crystallinity) 220.9 Liquid at RT Not reported
Reactivity High (nucleophilic amino group) Moderate (electron-withdrawing nitro) Low (non-reactive methyl) High (stable ether linkages)
Key Applications Pharmaceuticals, polymer catalysts Explosives, dyes Industrial resins High-temperature polymers

Biological Activity

2,2'-[(3-Aminophenyl)imino]bisethyl diacetate is an organic compound with significant potential in various biological applications. Its unique structure, which includes an amine group and ester functionalities, allows it to interact with biological systems in diverse ways. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O5C_{16}H_{22}N_2O_5, with a molecular weight of approximately 322.36 g/mol. The compound features an imine linkage and two acetate groups attached to ethyl chains, which contribute to its solubility and reactivity.

PropertyValue
Molecular FormulaC16H22N2O5C_{16}H_{22}N_2O_5
Molecular Weight322.36 g/mol
SolubilitySoluble in organic solvents
Functional GroupsAmine, Ester, Imine

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active or allosteric sites of target enzymes, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate receptor activity, influencing various signal transduction pathways.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits notable enzyme inhibitory properties. It has been tested against several enzymes involved in metabolic pathways and disease processes.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive12.5
Cyclooxygenase-1Non-competitive8.7
Aldose ReductaseMixed-type15.4

Antimicrobial Activity

In addition to enzyme inhibition, this compound has shown antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Antiviral Activity

In a recent study published in MDPI, the antiviral properties of related compounds were explored. The findings suggested that derivatives of compounds similar to this compound exhibited significant activity against viral proteases, indicating potential for further development as antiviral agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The study found that treatment with the compound led to a reduction in neuronal cell death induced by amyloid-beta toxicity, highlighting its potential role in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2'-[(3-Aminophenyl)imino]bisethyl diacetate?

  • Methodology : Synthesis typically involves a two-step process:

Alkylation : React 3-nitroaniline with ethylene oxide or ethylene glycol derivatives to form the imino bridge.

Acetylation : Treat the intermediate with acetic anhydride to esterify hydroxyl groups.
For analogs like N,N-diacetoxyethylaniline, alkylation of ethanolamine followed by acetylation is documented .

  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., δ 2.1 ppm for acetate methyl groups) and FT-IR (C=O stretch at ~1740 cm1^{-1}) .

Q. How can researchers characterize the purity and stability of this compound under varying pH conditions?

  • Analytical Techniques :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Stability Studies : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours; monitor degradation via LC-MS .
    • Key Considerations : Hydrolysis of acetate groups may occur in alkaline conditions, necessitating pH-adjusted formulations for biological assays .

Q. What solvents are optimal for dissolving this compound?

  • Solubility Profile :

  • High solubility in polar aprotic solvents (e.g., DMSO, DMF).
  • Moderate solubility in ethanol; low solubility in water (<1 mg/mL).
    • Experimental Tip : Pre-dissolve in DMSO for cell culture studies, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. What are the potential endocrine-disrupting effects of this compound, and how can they be evaluated?

  • Toxicological Screening :

  • In Vitro Assays : Use ERα/ERβ transcriptional activation assays in HEK293 cells.
  • In Vivo Models : Zebrafish embryo toxicity tests (OECD TG 236) to assess developmental effects.
    • Evidence : Structural analogs like 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bisethyl diacetate are under EU evaluation for endocrine disruption .

Q. How does this compound interact with polymer matrices in material science applications?

  • Material Integration :

  • Polycarbonate Resins : Incorporate as a plasticizer or crosslinker via ester-exchange reactions with bisphenol A derivatives .
  • Performance Metrics : Measure glass transition temperature (TgT_g) shifts using DSC and tensile strength via ASTM D638 .

Q. What contradictions exist in reported cytotoxicity data for structurally related diacetates?

  • Data Reconciliation :

  • Conflict : Some studies report low cytotoxicity (e.g., ProTemp™4 in gingival fibroblasts ), while others highlight reproductive toxicity risks .
  • Resolution : Conduct comparative studies using standardized cell lines (e.g., HepG2, HEK293) and exposure durations (24–48 hours) to isolate structure-activity relationships .

Q. How can computational modeling predict the environmental persistence of this compound?

  • In Silico Tools :

  • Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.
  • Molecular dynamics simulations to assess hydrolysis rates in aquatic environments .

Key Recommendations for Researchers

  • Prioritize Analog Data : Use toxicity and synthesis protocols from structurally related compounds (e.g., N,N-diacetoxyethylaniline ).
  • Address Data Gaps : Conduct longitudinal ecotoxicology studies and high-throughput screening for endocrine disruption.
  • Collaborative Efforts : Partner with polymer chemists and toxicologists to explore dual applications in materials and biomedicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.